molecular formula C19H26N4O4S B2812669 N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide CAS No. 1705927-79-2

N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2812669
CAS No.: 1705927-79-2
M. Wt: 406.5
InChI Key: OHZBSJHFMMDNES-UHFFFAOYSA-N
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Description

“N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide” is a compound that is part of the aminopyridine derivatives. These derivatives are used as selective ALK-2 inhibitors . The ALK-2, also known as activin A receptor, type I (ACVR1) or as serine threonine protein kinase receptor R1 (SKR1), is a protein kinase which in humans is encoded by the ACVR1 gene . This compound is used in the treatment of heterotopic ossification and fibrodysplasia ossificans progressiva .


Molecular Structure Analysis

The molecular formula of the compound is C21H33N3O4S. The molecular weight is 423.57.

Scientific Research Applications

Synthesis Techniques

  • Palladium-Catalyzed Carbon−Sulfur Bond Formation

    The modified Migita reaction has been utilized in the synthesis of compounds related to N-(3-methyl-4-(N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)propionamide. This process is efficient in creating thioaryl halide cross-coupling products, such as tetrahydro-4-[3-(4-fluorophenyl)thio]phenyl-2H-pyran-4-carboxamide, which have applications in drug development (Norris & Leeman, 2008).

  • Microwave-Assisted Synthesis

    This technique has been employed for the efficient synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. The microwave-assisted method shortens the reaction time significantly, resulting in compounds with bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).

  • Practical Synthesis of CCR5 Antagonist

    A practical method for synthesizing compounds similar to this compound, particularly those that act as CCR5 antagonists, has been developed. This involves the Suzuki−Miyaura reaction, hydrolysis, and amidation (Ikemoto et al., 2005).

Biological and Pharmacological Activities

  • Antiproliferative Activities

    Pyrazole-sulfonamide derivatives, closely related to the compound , have been studied for their antiproliferative activities against various cell lines, showing promising results against cancer cells. This highlights their potential use in cancer therapy (Mert et al., 2014).

  • Antimycobacterial Screening

    Derivatives of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide have been synthesized and shown to possess significant antitubercular activities. This suggests potential applications in the treatment of tuberculosis (Nayak et al., 2016).

  • Antifungal Activity

    Novel pyrazole derivatives, similar in structure to this compound, have shown significant antifungal activities against phytopathogenic fungi, suggesting potential agricultural applications (Du et al., 2015).

Mechanism of Action

Target of Action

The primary target of this compound is EZH2 , a histone-lysine N-methyltransferase enzyme . EZH2 is part of the Polycomb-group (PcG) family, which are involved in maintaining the transcriptional repressive state of genes over successive cell generations .

Mode of Action

This compound acts as a selective inhibitor of EZH2 . It binds to EZH2 and inhibits its activity, leading to a decrease in trimethylation of histone H3 at lysine 27 (H3K27Me3), a mark of transcriptional repression . This results in the reactivation of genes that were previously silenced .

Biochemical Pathways

The inhibition of EZH2 affects several biochemical pathways. It leads to the upregulation of genes involved in neuronal differentiation and the downregulation of genes involved in the Hedgehog signaling pathway . It also reduces the expression of oncogenes such as MYC and EZH2 itself .

Pharmacokinetics

The compound has a melting point of >162°C and a predicted boiling point of 750.8±60.0 °C . It is soluble in DMSO at least up to 25 mg/ml . The compound has a predicted density of 1.163±0.06 g/cm3 . It is stable in DMSO solution at -20°C for up to one month .

Result of Action

The compound’s action results in strong antiproliferative effects in cells with wild-type or mutated SMARCB1 . It induces the expression of genes involved in neuronal differentiation and cell cycle inhibition . In EZH2 mutant lymphoma cells, the antiproliferative effects of the compound are enhanced by hydrocortisone or dexamethasone .

Future Directions

The compound is used in the treatment of heterotopic ossification and fibrodysplasia ossificans progressiva . These are areas of future research and potential therapeutic applications for this compound.

Properties

IUPAC Name

N-[3-methyl-4-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-3-19(24)21-16-4-5-18(14(2)10-16)28(25,26)22-17-11-20-23(13-17)12-15-6-8-27-9-7-15/h4-5,10-11,13,15,22H,3,6-9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZBSJHFMMDNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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